An In-Depth Technical Guide to the Chemical Properties of 3-Phenylglutaric Acid for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of 3-Phenylglutaric Acid for Researchers and Drug Development Professionals
Introduction
3-Phenylglutaric acid, a dicarboxylic acid with a phenyl substituent at the C3 position, serves as a versatile building block in organic synthesis and has garnered significant attention in medicinal chemistry. Its structural motif is a key component in the design of various bioactive molecules, most notably as a scaffold for potent enzyme inhibitors. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-phenylglutaric acid, with a particular focus on its application in drug development. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
Core Chemical and Physical Properties
3-Phenylglutaric acid, also known as 3-phenylpentanedioic acid, is a white to tan crystalline solid.[1][2] Its fundamental properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 4165-96-2 | [3] |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| Appearance | White to tan powder or chunks | [1][2] |
| Melting Point | 140-143 °C (lit.) | [4] |
| Water Solubility | Very soluble | [2] |
| pKa | 4.06 ± 0.10 (Predicted) | [2] |
| Stability | Stable under normal temperatures and pressures | [2] |
Note on Melting Point Discrepancy: It is important for researchers to be aware that different sources may report slightly different melting points. This can be attributed to the purity of the sample and the method of measurement. The value of 140-143 °C is a commonly cited and reliable range.
Synthesis of 3-Phenylglutaric Acid: A Validated Protocol
The synthesis of 3-phenylglutaric acid can be achieved through various routes. A common and effective method involves the Michael addition of a malonic ester to a cinnamate derivative, followed by hydrolysis and decarboxylation. This approach is favored for its relatively high yields and the availability of starting materials.
Experimental Protocol: Synthesis via Michael Addition
This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product purification.
Step 1: Michael Addition
-
Reactants: Diethyl malonate and ethyl cinnamate.
-
Base: Sodium ethoxide (NaOEt) in ethanol. The ethoxide acts as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate.
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ. b. To this solution, add diethyl malonate dropwise at room temperature. c. After the addition is complete, add ethyl cinnamate to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials will indicate the completion of the reaction.
Step 2: Hydrolysis and Decarboxylation
-
Reagent: Concentrated hydrochloric acid (HCl).
-
Procedure: a. Cool the reaction mixture from Step 1 to room temperature. b. Slowly add concentrated HCl. This will protonate the carboxylate intermediates and catalyze the hydrolysis of the esters. c. Heat the acidic mixture to reflux. The elevated temperature promotes both the hydrolysis of the ester groups to carboxylic acids and the decarboxylation of the resulting geminal diacid. d. Continue heating until the evolution of carbon dioxide ceases.
Step 3: Isolation and Purification
-
Procedure: a. Cool the reaction mixture to room temperature, which should cause the 3-phenylglutaric acid to precipitate. b. Collect the crude product by vacuum filtration and wash with cold water to remove any remaining inorganic salts. c. Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 3-phenylglutaric acid. d. Dry the purified crystals under vacuum.
Causality in Experimental Design
-
Choice of Base: Sodium ethoxide is chosen as it is a strong, non-nucleophilic base that efficiently generates the malonate enolate without competing in side reactions.
-
Reaction Monitoring: TLC is a crucial in-process control that allows for the real-time assessment of the reaction's progress, preventing unnecessary heating and potential side product formation.
-
Acidic Workup: The use of a strong acid like HCl is essential for the complete hydrolysis of the ester intermediates and for facilitating the decarboxylation step.
Spectroscopic Characterization
Accurate characterization of 3-phenylglutaric acid is paramount for confirming its identity and purity. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): [2]
-
δ ~12.2 ppm (s, 2H): This broad singlet corresponds to the two acidic protons of the carboxylic acid groups.
-
δ ~7.2-7.4 ppm (m, 5H): This multiplet represents the five aromatic protons of the phenyl group.
-
δ ~3.5 ppm (m, 1H): This multiplet is assigned to the methine proton at the C3 position (CH-Ph).
-
δ ~2.6 ppm (d, 4H): This doublet corresponds to the four methylene protons at the C2 and C4 positions (CH₂-COOH).
¹³C NMR (Predicted): [2]
-
~173 ppm: Carbonyl carbons of the carboxylic acid groups.
-
~140 ppm: Quaternary aromatic carbon attached to the glutaric acid backbone.
-
~128-129 ppm: Aromatic CH carbons.
-
~40 ppm: Methylene carbons (C2 and C4).
-
~38 ppm: Methine carbon (C3).
Infrared (IR) Spectroscopy
The IR spectrum of 3-phenylglutaric acid is characterized by the following key absorption bands:[2]
-
~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid groups, often appearing as a very broad band.
-
~1700 cm⁻¹ (strong): C=O stretching of the carbonyl groups in the carboxylic acids.
-
~3030 cm⁻¹ (weak): Aromatic C-H stretching.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 3-phenylglutaric acid would be expected to show a molecular ion peak ([M]⁺) at m/z 208. Key fragmentation patterns would include the loss of water (m/z 190), the loss of a carboxyl group (m/z 163), and cleavage of the C-C bonds adjacent to the phenyl group.
Reactivity and Applications in Drug Development
The chemical reactivity of 3-phenylglutaric acid is dominated by its two carboxylic acid groups and the phenyl ring. These functional groups allow for a wide range of chemical transformations, making it a valuable scaffold in drug design.
Key Reactions of 3-Phenylglutaric Acid
-
Esterification: The carboxylic acid groups can be readily esterified by reaction with an alcohol in the presence of an acid catalyst.
-
Amide Formation: Reaction with amines, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amides. This reaction is fundamental to the synthesis of many bioactive derivatives.[1]
-
Anhydride Formation: Heating 3-phenylglutaric acid, particularly in the presence of a dehydrating agent like acetic anhydride, can lead to the formation of 3-phenylglutaric anhydride.[5]
-
Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Application in Drug Development: Soluble Epoxide Hydrolase (sEH) Inhibitors
A significant application of 3-phenylglutaric acid in modern drug discovery is its use as a core structure for the development of soluble epoxide hydrolase (sEH) inhibitors.[1]
Mechanism of Action:
sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, anti-hypertensive, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased.[6]
Derivatives of 3-phenylglutaric acid, particularly amides, have been shown to be potent sEH inhibitors. The proposed binding mode involves the formation of hydrogen bonds between the amide group of the inhibitor and key amino acid residues in the active site of sEH, such as Tyr383, Tyr466, and Asp335.[1] The phenyl group and other substituents can engage in hydrophobic interactions within the active site, contributing to the overall binding affinity.
Structure-Activity Relationship (SAR):
-
Amide Moiety: The amide linkage is a crucial pharmacophore for sEH inhibition, acting as a hydrogen bond donor and acceptor.[1]
-
Phenyl Group: The phenyl ring often occupies a hydrophobic pocket in the enzyme's active site. Modifications to the phenyl ring can modulate potency and selectivity.
-
Carboxylic Acid: The presence of a free carboxylic acid can enhance solubility and provide an additional hydrogen bonding interaction with the enzyme.[1]
Caption: Binding mode of a 3-phenylglutaric acid-based sEH inhibitor.
Safety and Handling
3-Phenylglutaric acid is classified as an irritant.[2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-Phenylglutaric acid is a valuable and versatile chemical with well-defined properties and reactivity. Its importance in the field of drug development, particularly in the design of sEH inhibitors, underscores the significance of understanding its chemical nature. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to confidently and safely utilize 3-phenylglutaric acid in their research endeavors.
References
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